1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-cyclopropyl-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10(2)14-9-13(16(22)18-11-7-8-11)20-21(14)17-19-12-5-3-4-6-15(12)23-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZBPRLPCKPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or other cyclopropanating agents.
Formation of Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole core with the pyrazole ring and the cyclopropyl group under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzo[d]thiazole ring exhibits reactivity at the C-2 position due to electron-withdrawing effects from the sulfur and nitrogen atoms. This site can undergo electrophilic aromatic substitution under acidic conditions. For example:
-
Nitration : Directed by the thiazole ring, nitration at C-5/C-6 positions occurs with HNO₃/H₂SO₄ .
-
Halogenation : Bromine in acetic acid selectively substitutes at C-5 .
The carboxamide group participates in nucleophilic acyl substitution :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 6N HCl, reflux | 1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid | |
| Aminolysis | RNH₂, DCC/DMAP | N-alkyl/aryl derivatives |
Oxidation and Reduction
Oxidation targets the pyrazole and thiazole rings:
Reduction of the carboxamide to a primary amine is achievable with LiAlH₄, though steric hindrance from the cyclopropyl group may limit efficiency .
Cross-Coupling Reactions
The pyrazole C-4 position undergoes palladium-catalyzed coupling (e.g., Suzuki-Miyaura):
| Substrate | Coupling Partner | Catalyst | Product Application | Reference |
|---|---|---|---|---|
| 4-Iodo-pyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Biaryl derivatives for drug discovery |
The benzo[d]thiazole C-2 position participates in Buchwald-Hartwig amination with aryl halides .
Hydrolysis and Ring-Opening
Acidic hydrolysis of the cyclopropyl-carboxamide:
Basic conditions (NaOH, H₂O/EtOH) cleave the pyrazole-thiazole linkage, yielding 2-aminobenzothiazole and pyrazole fragments .
Cycloaddition and Rearrangement
The pyrazole ring participates in 1,3-dipolar cycloaddition with alkynes under Rh catalysis, forming polycyclic systems . Theoretical studies suggest the thiazole ring could engage in Diels-Alder reactions with dienophiles like maleic anhydride .
Biological Activation Pathways
In metabolic studies of analogues:
Scientific Research Applications
Unfortunately, the search results provided do not contain specific applications or case studies for the compound "1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide." However, the search results do provide information regarding the properties of this compound, as well as the applications of similar compounds.
Properties of this compound
- Structure: It contains a benzothiazole group linked to a pyrazole carboxamide .
- Formula:
- Molecular Weight: 326.4
- CAS Number: 1013807-12-9
Potential Applications Based on Similar Compounds
While there is no direct information about the applications of the specific compound, the search results discuss related compounds with potential applications, such as:
- Anticonvulsants: Thiazole derivatives have displayed anticonvulsant properties .
- Anticancer Agents: Thiazole derivatives have exhibited anticancer potential against various cancer cell lines .
- Antibacterial Agents: Thiazole derivatives can be used as antibacterial agents .
- Monoamine Oxidase and Cholinesterase Inhibitors: Benzothiazole compounds have displayed activity .
- Anti-diabetic Applications: Thiazole derivatives have displayed anti-diabetic potential .
Areas for Further Research
Based on the information available regarding similar compounds, further research could explore the potential of "this compound" in the following areas:
- Evaluating its anticonvulsant activity.
- Assessing its cytotoxicity against different cancer cell lines.
- Testing its antibacterial efficacy against various bacterial species.
- Investigating its inhibitory potency against monoamine oxidase and cholinesterase.
- Analyzing its potential as an anti-diabetic agent.
Mechanism of Action
The mechanism of action of 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer studies, the compound has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . In neuroprotective studies, the compound inhibits monoamine oxidase, reducing the breakdown of neurotransmitters and protecting neural cells from oxidative stress .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The compound is compared to three analogs (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations :
Hydrogen Bonding and Solubility
The carboxamide group (-CONH-) in the target compound serves as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets. In contrast:
- The hydroxylamine (-NH-O-) group in ’s analogs introduces additional hydrogen bonding but may reduce metabolic stability due to oxidative susceptibility .
- The thiadiazole group in ’s analog provides weaker hydrogen-bonding capacity but enhances aromatic stacking .
Predicted Solubility :
The cyclopropyl group increases lipophilicity compared to polar hydroxylamine or thiophene substituents, suggesting moderate aqueous solubility for the target compound .
Conformational Stability and Ring Puckering
The pyrazole and benzo[d]thiazole rings in the target compound adopt non-planar conformations due to puckering effects. Using Cremer-Pople parameters (), the pyrazole ring’s puckering amplitude (θ) and phase angle (φ) influence its binding geometry. For example:
- A θ > 20° indicates significant puckering, which may sterically hinder interactions compared to planar analogs.
- The thiophene-containing analog () exhibits greater conformational flexibility due to the five-membered thiophene ring .
Biological Activity
1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a benzo[d]thiazole moiety and a cyclopropyl group, which may contribute to its biological properties. Its molecular formula is and it has been characterized for various activities in pharmacological studies.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazoles have been documented to possess anti-bacterial, anti-fungal, and anti-tubercular activities. A study highlighted that certain pyrazole derivatives showed promising results against Mycobacterium tuberculosis with IC50 values as low as 2.03 µM, suggesting that modifications in the pyrazole structure can enhance efficacy against specific pathogens .
Anticancer Activity
The thiazole moiety is known for its anticancer properties. Various thiazole-containing compounds have shown cytotoxic effects against different cancer cell lines. For example, a derivative with a thiazole ring demonstrated significant activity against A-431 and Jurkat cell lines, with IC50 values lower than the reference drug doxorubicin . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole and pyrazole rings are crucial for enhancing anticancer activity.
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for anti-inflammatory effects. Some pyrazole derivatives were found to exhibit comparable anti-inflammatory activity to indomethacin in preclinical models, indicating their potential for treating inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, a series of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were tested against monoamine oxidase isoforms, revealing significant inhibitory activity which could be relevant for neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of these compounds to target proteins. The binding interactions of this compound with specific enzymes or receptors can provide insights into its mechanism of action and potential therapeutic applications.
Comparative Table of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide?
Answer:
The compound is typically synthesized via cyclocondensation or coupling reactions. For example:
- Step 1 : React 5-isopropyl-1H-pyrazole-3-carboxylic acid with benzo[d]thiazole-2-amine using carbodiimide coupling agents (e.g., EDC or DCC) to form the amide bond.
- Step 2 : Introduce the cyclopropyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Characterization : Confirm the structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR : Resolve substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; isopropyl splitting patterns).
- HRMS : Verify molecular weight (e.g., calculated m/z 356.15 for C₁₇H₁₈N₄OS).
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .
Advanced: How can researchers optimize reaction yields while minimizing side products?
Answer:
Adopt statistical design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:
- Factorial Design : Test interactions between reaction time (12–24 hrs) and temperature (80–120°C).
- Response Surface Methodology (RSM) : Model yield as a function of variables to identify optimal conditions .
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and guide solvent selection (e.g., polar aprotic solvents like DMF enhance nucleophilicity) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to mitigate variability .
- Meta-Analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.
- Computational Docking : Validate binding modes with molecular dynamics simulations (e.g., AutoDock Vina) to assess target specificity .
Advanced: What computational strategies enhance reaction pathway prediction for derivatives?
Answer:
- Reaction Path Search : Apply nudged elastic band (NEB) methods to map energy barriers for cyclopropane ring formation.
- Machine Learning : Train models on existing pyrazole-thiazole reaction datasets to predict regioselectivity .
- Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions and optimize dielectric environments .
Advanced: How to evaluate the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4 weeks. Monitor degradation via HPLC.
- Light Sensitivity : Use UV-Vis spectroscopy to assess photolytic decomposition (λ = 254 nm).
- Solid-State Analysis : Perform XRPD to detect polymorphic transitions under stress .
Advanced: What methodologies are recommended for assessing enzyme inhibition mechanisms?
Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters.
- Fluorescence Quenching : Monitor conformational changes in the enzyme active site upon inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
